Fmoc-delta-azido-Nva-OH

Description

Contextualization within Unnatural Amino Acid Chemistry

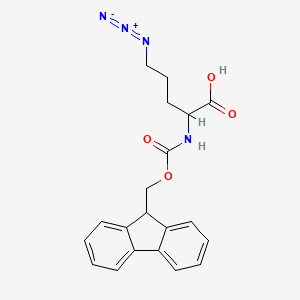

Unnatural amino acids are amino acid analogs that are not among the 20 proteinogenic amino acids. Their integration into peptide chains allows for the introduction of novel chemical functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications. Fmoc-delta-azido-Nva-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine, is a derivative of the amino acid ornithine. glpbio.comiris-biotech.de The defining feature of this compound is the terminal azide (B81097) (N3) group on its side chain. This small, stable, and largely unreactive functional group within a biological context makes it an ideal handle for specific chemical ligations. nih.govru.nl

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains. merckmillipore.comnih.gov The azide group is stable to the conditions used for Fmoc-SPPS, including treatment with piperidine (B6355638) for Fmoc removal and trifluoroacetic acid (TFA) for final cleavage from the resin, although the use of thiols in the cleavage cocktail should be avoided as they can reduce the azide. merckmillipore.comsigmaaldrich-jp.com

Significance as a Versatile Building Block for Biomolecular Construction

The true power of this compound lies in its role as a versatile building block. qyaobio.com Once incorporated into a peptide sequence, the azide moiety serves as a chemical handle for a variety of conjugation reactions. This allows for the construction of complex biomolecular architectures with precisely controlled modifications. qyaobio.com

Key Applications:

Peptide Labeling: Attaching reporter molecules such as fluorophores or biotin (B1667282) for imaging and detection purposes. biosyntan.de

Peptide Cyclization: Forming cyclic peptides by reacting the azide with an alkyne group at another position in the peptide chain. nih.gov This can enhance peptide stability and bioactivity.

Synthesis of Peptide-Drug Conjugates: Linking therapeutic agents to peptides for targeted delivery.

Surface Immobilization: Attaching peptides to solid supports for various applications, including proteomics and diagnostics. biosyntan.de

The ability to introduce a reactive handle at a specific position within a peptide sequence opens up limitless possibilities for creating novel biomaterials and therapeutic agents. biosyntan.denih.gov

Overview of Bioorthogonal Reactivity Profiles for Azide-Functionalized Amino Acids

The azide group is a key player in bioorthogonal chemistry due to its unique reactivity profile. nih.govnih.gov It is largely inert to the vast majority of functional groups found in biological systems, ensuring that it will only react with a specifically introduced reaction partner. nih.govru.nl This high degree of selectivity is crucial for performing chemical modifications in complex biological environments like cell lysates or even living cells. nih.govacs.org

Two primary bioorthogonal reactions involving azides are widely used:

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), such as triphenylphosphine (B44618). glpbio.comnih.govbachem.com The initial reaction forms an aza-ylide intermediate, which can then be trapped to form a stable amide bond. nih.gov While highly selective, the Staudinger ligation can have relatively slow reaction kinetics. nih.govescholarship.org A "traceless" version of this reaction leaves no phosphine oxide remnant in the final product. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): This is arguably the most popular bioorthogonal reaction. biosyntan.denih.gov It involves the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. qyaobio.combiosyntan.de

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often referred to as "click chemistry," is catalyzed by copper(I) ions. nih.govacs.org It proceeds rapidly under mild, aqueous conditions. biosyntan.denih.gov However, the potential toxicity of copper has limited its widespread use in living organisms. acs.orgmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, strained alkynes, such as cyclooctynes, can be used. biosyntan.demdpi.com The ring strain of the alkyne significantly accelerates the reaction rate, allowing it to proceed without a catalyst. mdpi.com This "copper-free" click chemistry is highly valuable for in vivo applications. mdpi.com

The choice between these reactions depends on the specific application, with considerations for reaction speed, biocompatibility, and the nature of the desired linkage. The development of these azide-based bioorthogonal reactions has been a major breakthrough, enabling a wide array of applications in cellular and biomolecular imaging. nih.gov

Referenced Compounds

| Compound Name | Other Names |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-delta-azido-L-ornithine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid, Fmoc-L-Orn(N3)-OH |

| Ornithine | --- |

| Triphenylphosphine | --- |

| Piperidine | --- |

| Trifluoroacetic acid (TFA) | --- |

| Cyclooctyne (B158145) | --- |

Interactive Data Table: Properties of this compound

This table summarizes key chemical properties of the title compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1097192-04-5 | iris-biotech.debio-connect.nl |

| Molecular Formula | C20H20N4O4 | iris-biotech.debio-connect.nllookchem.com |

| Molecular Weight | 380.4 g/mol | iris-biotech.de |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Storage Temperature | 2-8°C or -20°C | iris-biotech.debio-connect.nl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPIDQLSARDIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Delta Azido Nva Oh and Its Derivatives

Optimized Synthetic Pathways for Fmoc-Protected Azido (B1232118) Amino Acids

The synthesis of Fmoc-protected azido amino acids, including Fmoc-δ-azido-L-norvaline, has been a subject of extensive research to enhance efficiency, scalability, and cost-effectiveness. researchgate.netscispace.com These efforts are driven by the increasing demand for azido-peptides in various fields. nih.gov

Comparative Analysis of Synthesis Routes and Scalability

Several synthetic routes to Fmoc-protected azido amino acids have been developed and compared, with a focus on achieving high yields, purity, and scalability for multigram production. researchgate.netscispace.comcam.ac.uk

One common and efficient method involves a two-step synthesis from readily available Fmoc-protected amino acids like Fmoc-Gln-OH. cam.ac.ukthieme-connect.com This pathway includes a Hofmann rearrangement followed by a diazotransfer reaction. researchgate.net An optimized version of this approach uses imidazole-1-sulfonyl azide (B81097) as a safer diazotransfer reagent, avoiding potentially explosive alternatives and allowing for gram-scale synthesis without the need for column chromatography. cam.ac.uk

For Fmoc-δ-azido-L-norvaline, a prominent route begins with the inexpensive Fmoc-L-Orn-OH. thieme-connect.de The synthesis involves the diazotransfer reaction on the side-chain amine. thieme-connect.denih.gov Researchers have investigated various reaction pathways, suggesting improvements and alternative routes to prepare these compounds in high purity and on a multigram scale within a relatively short timeframe. researchgate.netnih.gov These optimized protocols can significantly reduce the cost associated with azidopeptide synthesis. semanticscholar.org

A comparative study highlighted a route starting from N-Boc-O-Bn-L-aspartic acid as a concise and highly efficient method for producing gram quantities of L-azidohomoalanine, a related azido amino acid. scispace.com This approach circumvents issues of expensive starting materials and low efficiency found in other methods. scispace.com Similarly, scalable syntheses for other complex Fmoc-protected amino acids have been developed, demonstrating the feasibility of producing these crucial building blocks on a larger scale. nih.govacs.org

| Starting Material | Key Reactions | Product | Advantages |

| Fmoc-L-Gln-OH | Hofmann rearrangement, Diazotransfer | Fmoc-L-azidohomoalanine | High yield, gram-scale, no extra purification. cam.ac.ukthieme-connect.com |

| Fmoc-L-Asn-OH | Hofmann rearrangement, Diazotransfer | Fmoc-L-azidoalanine | Efficient, scalable. cam.ac.ukthieme-connect.com |

| Fmoc-L-Orn-OH | Diazotransfer | Fmoc-δ-azido-L-norvaline | Cost-effective, readily available starting material. thieme-connect.de |

| N-Boc-O-Bn-L-aspartic acid | Multi-step synthesis | L-azidohomoalanine | Concise, highly efficient, scalable. scispace.com |

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)

The integration of Fmoc-δ-azido-Nva-OH and other azido amino acids into peptides is predominantly achieved through solid-phase peptide synthesis (SPPS), a technique that allows for the efficient assembly of peptide chains on a solid support. iris-biotech.de

Fmoc-Strategy Applications in Azidopeptide Synthesis

The Fmoc/tBu strategy is the most widely used method for SPPS and is highly compatible with the incorporation of azido amino acids. nih.govnih.gov The Fmoc group, which protects the α-amine, is removed at each cycle with a mild base like piperidine (B6355638), while the acid-labile side-chain protecting groups (like tBu) and the azide group remain intact. researchgate.netnih.gov

The standard SPPS cycle for incorporating an azido amino acid involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain.

Coupling: Activation of the carboxylic acid of the incoming Fmoc-azido amino acid and its subsequent reaction with the newly freed N-terminal amine of the peptide chain. nih.gov

Washing: Removal of excess reagents and byproducts.

This iterative process is repeated until the desired peptide sequence is assembled. The azide groups introduced into the peptide chain serve as latent functionalities for post-synthetic modifications. nih.gov This approach has been successfully used to synthesize a variety of azido-peptides, including those containing multiple azide residues. nih.gov However, challenges can arise, particularly with sequences containing multiple apolar, azide-containing residues, which can lead to aggregation and difficult syntheses. nih.gov

Evaluation of Coupling Reagents and Reaction Conditions for Azido Amino Acid Integration

The choice of coupling reagent is critical for efficient peptide bond formation and for minimizing side reactions like racemization. acs.org A variety of coupling reagents have been evaluated for the incorporation of azido amino acids in SPPS.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization. acs.org Phosphonium and aminium/uronium salts, such as PyBOP, HBTU, and HATU, are also highly effective and widely used. acs.orgrsc.orgpeptide.com

For azido amino acids, standard activation methods are generally applicable. merckmillipore.com However, prolonged coupling times, especially with reagents like HBTU/DIPEA, have been observed to cause an elimination side reaction of the azide moiety in some cases. researchgate.netnih.gov Therefore, careful optimization of coupling times and conditions is necessary. Studies have shown that COMU, paired with a mild base like 2,6-lutidine, can be a highly efficient coupling reagent, minimizing side reactions. rsc.org

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, often require additives (e.g., HOBt, HOAt) to minimize racemization. acs.orgpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Fast reaction rates, low racemization, generally high coupling efficiency. acs.orgrsc.orgpeptide.com |

On-Resin vs. Solution-Phase Incorporation Approaches

While SPPS is the dominant method for synthesizing peptides containing azido amino acids, both on-resin and solution-phase approaches have their merits. rsc.orgrsc.org

On-Resin Incorporation: This is the standard method within SPPS, where the Fmoc-azido amino acid is coupled to the growing peptide chain which is anchored to a solid support. iris-biotech.de Its main advantages are the ease of purification through simple filtration and washing steps, and the ability to use excess reagents to drive reactions to completion. iris-biotech.de An alternative on-resin strategy involves converting a primary amine (e.g., from a lysine (B10760008) or ornithine side chain) into an azide after the peptide has been assembled on the resin using a diazotransfer reagent. nih.govresearchgate.net This can be advantageous for creating peptides with a high density of azide groups or for site-specifically modifying only a fraction of available amines. nih.gov On-resin cyclization of peptides containing both an azide and an alkyne is also a powerful technique for creating cyclic peptidomimetics. rhhz.net

Solution-Phase Incorporation: For shorter peptides, solution-phase synthesis can be the preferred strategy. rsc.org It avoids the use of a solid support and can be more easily scaled up for industrial production. Fmoc amino acid azides have been synthesized and isolated as stable, crystalline solids that can be used as coupling agents in solution-phase peptide synthesis. rsc.org However, purification in solution-phase synthesis is generally more complex, often requiring chromatography after each step.

A hybrid approach involves synthesizing peptide fragments in solution and then coupling them together on a solid support. This can be an effective strategy for the synthesis of very long or complex peptides. thieme-connect.de

Advanced Chemical Transformations and Reactivity of the Azide Moiety in Fmoc Delta Azido Nva Oh

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide and Protein Modification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and specificity in creating stable triazole linkages. peptide.comresearchgate.net This reaction has been widely adopted for modifying peptides and proteins, where the azide (B81097) group of a residue like Fmoc-delta-azido-Nva-OH reacts with a terminal alkyne. nih.gov

The CuAAC reaction proceeds through a stepwise mechanism that ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgresearchgate.net Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst orchestrates a highly regioselective process. beilstein-journals.org The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate. The azide, in this case from this compound, then coordinates to the copper center, which activates the alkyne. nih.govnih.gov This coordination brings the reactants into close proximity and in the correct orientation for the subsequent cyclization. nih.gov The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the copper acetylide. This process is significantly accelerated compared to the uncatalyzed reaction and proceeds under mild conditions, often in aqueous solutions, and is compatible with a wide range of functional groups commonly found in peptides, including the Fmoc protecting group. beilstein-journals.orgresearchgate.net

The specificity of the CuAAC for forming the 1,4-disubstituted triazole is a key advantage, providing a high degree of control in the synthesis of complex biomolecules. beilstein-journals.orgnih.gov This reaction has been successfully used to create cyclic peptides and other modified peptide structures. nih.gov

The robustness of the CuAAC reaction makes it highly suitable for solid-phase peptide synthesis (SPPS). rhhz.net "On-resin" click chemistry allows for the modification of peptides while they are still attached to the solid support. peptide.com This approach simplifies purification, as excess reagents can be easily washed away.

In a typical on-resin CuAAC application, a peptide containing an azide-bearing amino acid like this compound is synthesized using standard Fmoc-based SPPS protocols. nih.govmdpi.com The resin-bound peptide is then treated with a solution containing a terminal alkyne, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand. beilstein-journals.orgresearchgate.net The cycloaddition occurs on the solid support, forming the triazole linkage. rhhz.net This strategy has been employed to synthesize a variety of modified peptides, including cyclic enkephalin analogues and other peptidomimetics. rhhz.netresearchgate.net The ability to perform the CuAAC reaction on-resin streamlines the synthesis of complex peptide architectures and facilitates the creation of peptide libraries with diverse modifications. nih.gov

| Parameter | Description |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | Azide (from this compound), Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, or in situ generated from CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Feature | High regioselectivity and efficiency |

| Application | On-resin peptide modification, synthesis of cyclic peptides |

Staudinger Ligation and its Chemical Variants

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between a phosphine (B1218219) and an azide. wikipedia.org It provides a valuable alternative to cycloaddition reactions for peptide and protein modification.

The reaction begins with the classic Staudinger reaction, where a phosphine reacts with an azide to form an aza-ylide intermediate. wikipedia.orgorganic-chemistry.org In the Staudinger ligation, the phosphine reagent is engineered to contain an electrophilic trap (typically an ester) that is positioned to react with the aza-ylide. This intramolecular reaction leads to the formation of a stable amide bond and the release of a phosphine oxide byproduct. wikipedia.org

A key feature of the Staudinger ligation is its "traceless" nature in some variants, meaning that the phosphine oxide byproduct is not incorporated into the final ligated product. wikipedia.org This is in contrast to the non-traceless version where the organophosphorus reagent becomes part of the final molecule. wikipedia.org The Staudinger ligation is highly specific and proceeds under mild, aqueous conditions, making it compatible with biological systems. The azide moiety of this compound can be selectively converted to an amine group using triphenylphosphine (B44618) in the presence of water, a process known as the Staudinger reduction. glpbio.comwikipedia.org This reaction provides a mild method for deprotection or further functionalization. wikipedia.org

| Reaction | Reactants | Product | Key Feature |

| Staudinger Ligation | Azide, Engineered Phosphine | Amide bond | Bioorthogonal, forms a native amide linkage. wikipedia.org |

| Staudinger Reduction | Azide, Triphenylphosphine, Water | Amine, Triphenylphosphine oxide | Mild reduction of an azide to an amine. glpbio.comwikipedia.org |

Selective Conversion of Azido (B1232118) Groups to Amino Functions with Triphenylphosphine

The reaction proceeds in two main steps. wikipedia.org First, the triphenylphosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide. This addition leads to the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen (N₂) to form an iminophosphorane. organic-chemistry.org In the second step, this intermediate is hydrolyzed by water to yield the desired primary amine and triphenylphosphine oxide as a byproduct. wikipedia.orgcommonorganicchemistry.com

Reaction Scheme: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

The Staudinger reduction is highly chemoselective, meaning it specifically targets the azide group while leaving other functional groups, including the Fmoc protecting group and the carboxylic acid, intact. nih.gov This selectivity is crucial when working with complex molecules like protected amino acids. While the traditional Staudinger reaction using triphenylphosphine is effective, its kinetics can be slow under biocompatible aqueous conditions, as the iminophosphorane intermediate can be resistant to hydrolysis. iris-biotech.de To address this, modified phosphine reagents, such as 2-(diphenylphosphino)benzamide (2DPBM), have been developed to accelerate the hydrolysis step through intramolecular assistance, making the reduction more efficient in biological settings. iris-biotech.deresearchgate.net

Table 1: Comparison of Azide Reduction Methods

| Feature | Staudinger Reduction (PPh₃) | Catalytic Hydrogenation |

|---|---|---|

| Reagents | Triphenylphosphine, Water | H₂, Metal Catalyst (e.g., Pd/C) |

| Conditions | Mild, room temperature | Often requires pressure and specialized equipment |

| Chemoselectivity | High; tolerates many functional groups | Less selective; can reduce alkenes, alkynes, etc. |

| Byproducts | Triphenylphosphine oxide | None (catalyst is filtered off) |

| Biocompatibility | Generally high, especially with newer reagents | Limited by catalyst and H₂ gas |

Formation of Amide Bond Linkages under Biocompatible Conditions

The carboxylic acid functional group of Fmoc-δ-azido-Nva-OH allows it to be coupled with primary or secondary amines to form stable amide bonds. This reaction is the foundation of solid-phase peptide synthesis (SPPS), where amino acids are sequentially linked together. Performing this coupling under biocompatible conditions—typically in aqueous solutions at or near neutral pH—is essential for applications involving sensitive biological molecules. nih.gov

The direct reaction between a carboxylic acid and an amine is generally too slow to be practical. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it more susceptible to nucleophilic attack by the amine.

For azide-containing amino acids, the choice of coupling reagent can be critical to avoid unwanted side reactions. Research has shown that reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or Castro's reagent are effective for coupling these compounds, whereas others like HBTU or TBTU may yield poor results. peptide.com Enzymatic methods, using enzymes like thermolysin, also represent a highly biocompatible approach for forming amide bonds between specific amino acid residues. researchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used; EDC is water-soluble and common in bioconjugation. |

| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, rapid reactions. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient, but can cause racemization if not used carefully. |

Exploration of Other Bioorthogonal Reactions Involving Azides

The azide group is considered a premier bioorthogonal functional group because it is small, stable under physiological conditions, and absent from most biological systems. nih.govmdpi.com Its primary reactivity is exploited in cycloaddition reactions, most notably the "click chemistry" reactions, which provide a powerful toolkit for bioconjugation. glpbio.comprinceton.edu

Two major types of azide-alkyne cycloadditions are widely used:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, independently reported by the groups of Meldal and Sharpless, is a highly efficient and regioselective transformation that joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govacs.org The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate compared to the uncatalyzed version. mdpi.com CuAAC is exceptionally robust and has been used extensively for labeling proteins and other biomolecules. acs.orgplos.org However, the potential toxicity of copper in living cells is a concern, which has led to the development of copper-chelating ligands like THPTA and TBTA to improve biocompatibility and reaction efficiency. acs.orgplos.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, the Bertozzi group developed SPAAC. nih.govlongdom.org This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly with an azide without any catalyst. peptide.comnih.govnih.gov The high ring strain of the cyclooctyne provides the driving force for the reaction. iris-biotech.de SPAAC is highly bioorthogonal and has become a preferred method for labeling biomolecules in living cells and organisms due to its copper-free nature. nih.govnih.gov

The incorporation of Fmoc-δ-azido-Nva-OH into peptides or proteins provides a specific site for subsequent modification via either CuAAC or SPAAC, enabling the attachment of fluorescent dyes, affinity tags, or other molecular probes. princeton.edunih.gov

Table 3: Comparison of Bioorthogonal Azide-Alkyne Cycloaddition Reactions

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None (copper-free) |

| Kinetics | Very fast | Fast, rate depends on cyclooctyne structure |

| Biocompatibility | Good, but potential copper toxicity is a concern for live-cell imaging. plos.org | Excellent, widely used in living systems. iris-biotech.de |

| Alkyne Partner | Small, simple alkyne | Larger, more complex strained alkyne |

Applications in Engineering Complex Peptide and Protein Architectures

Peptide Stapling and Macrocyclization Strategies

Peptide stapling and macrocyclization are powerful techniques used to constrain peptides into specific conformations, often enhancing their stability, cell permeability, and binding affinity to biological targets. sigmaaldrich.com Fmoc-delta-azido-Nva-OH is instrumental in these strategies, primarily through its participation in cycloaddition reactions.

The design of macrocyclic peptides involves the strategic placement of reactive amino acid side chains that can be covalently linked. This compound, with its azide-functionalized side chain, is readily incorporated into a peptide sequence during standard Fmoc-based SPPS. sigmaaldrich.com The azido (B1232118) group is stable to the conditions used in SPPS, including treatment with piperidine (B6355638) for Fmoc group removal and trifluoroacetic acid for cleavage from the resin. nih.gov

Once the linear peptide containing this compound and another reactive amino acid (typically one with an alkyne-containing side chain) is synthesized, an intramolecular cyclization can be induced. This process, often performed while the peptide is still attached to the solid support or in solution after cleavage, results in a macrocyclic structure. The length and nature of the resulting bridge can be precisely controlled by the placement of the azido- and alkyne-containing residues within the peptide sequence.

| Parameter | Description | Key Advantage of using this compound |

|---|---|---|

| Residue Positioning | Strategic placement of azido and alkyne residues (e.g., i, i+4 or i, i+7) to promote specific secondary structures like α-helices. | Allows for precise control over the span and geometry of the macrocyclic constraint. |

| Linker Chemistry | Typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole bridge. | The resulting triazole is a rigid and metabolically stable linker. |

| Synthesis Compatibility | The Fmoc-protected amino acid is compatible with standard automated or manual solid-phase peptide synthesis protocols. | Facilitates the straightforward synthesis of the linear peptide precursor. |

The formation of the bridging structure is most commonly achieved through the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govdg.dk This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer. dg.dkmdpi.com The resulting triazole ring acts as a rigid and stable covalent link, effectively constraining the peptide's conformational freedom. nih.gov

The triazole bridge is considered a bioisostere of the peptide bond, meaning it has similar steric and electronic properties. nih.gov This mimicry allows the macrocyclic peptide to maintain or even enhance its biological activity by locking it into a bioactive conformation. Research has demonstrated that the triazole linkage can stabilize secondary structures such as α-helices and β-turns, which are often crucial for protein-protein interactions. nih.gov

Development of "Clicked Peptides" and Peptidotriazoles

The application of click chemistry to peptide science has led to the development of "clicked peptides" and peptidotriazoles, which are peptide analogs where one or more amide bonds are replaced by a triazole ring. mdpi.com this compound is a key precursor in the synthesis of these modified peptides.

Incorporating a triazole moiety into the peptide backbone or as part of a side-chain macrocycle can significantly alter the peptide's properties. The triazole ring is resistant to enzymatic degradation by proteases, which enhances the in vivo stability and bioavailability of the peptide. nih.gov Furthermore, the rigid nature of the triazole can pre-organize the peptide into a specific conformation, which can lead to increased binding affinity and selectivity for its target. nih.gov

The synthesis of peptidotriazoles can be achieved by reacting a peptide with a C-terminal alkyne and an N-terminal azide (B81097), or by incorporating building blocks like this compound during SPPS. mdpi.com The resulting triazole-containing peptides often exhibit improved pharmacokinetic profiles compared to their natural counterparts.

| Property | Effect of Triazole Introduction | Reference Finding |

|---|---|---|

| Conformational Rigidity | Increases rigidity and can induce or stabilize specific secondary structures (e.g., β-turns). | Triazole-based compounds can effectively mimic β-turn peptide structures. nih.gov |

| Proteolytic Stability | The triazole linkage is not recognized by proteases, leading to enhanced resistance to enzymatic degradation. | Triazoles are stable to hydrolysis, oxidation, and reduction, making them effective amide bond surrogates. nih.govmdpi.com |

| Binding Affinity | Can be enhanced due to the pre-organization of the peptide into a bioactive conformation, reducing the entropic penalty of binding. | Side-chain to side-chain cyclization via a triazole has been shown to be highly stabilizing for α-helices. nih.gov |

Site-Selective Protein Modification and Labeling

The ability to selectively modify proteins at specific sites is crucial for studying their function, tracking their localization, and developing protein-based therapeutics. The azide group introduced via amino acids like delta-azido-norvaline is a prime example of a bioorthogonal handle that allows for such modifications. nih.gov

This compound can be utilized in strategies that aim to introduce unique functional groups into proteins. One approach involves the genetic incorporation of unnatural amino acids. nih.govnih.gov While direct incorporation of this compound is not standard, the principle of using azido-containing amino acids is well-established. These azido-tagged proteins can then be selectively reacted with probes or other molecules containing a complementary alkyne group.

This "tag-and-modify" strategy allows for the attachment of a wide range of functionalities to a protein, including: nih.gov

Fluorophores: for imaging and tracking proteins within cells.

Biotin (B1667282) tags: for affinity purification and detection.

Drug molecules: to create antibody-drug conjugates or other targeted therapeutics.

Polyethylene glycol (PEG): to improve the pharmacokinetic properties of therapeutic proteins.

The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the reaction proceeds with high specificity in the complex environment of a cell or biological fluid, without cross-reacting with native functional groups. nih.gov

Creation of Post-Translational Modification Mimetics

Post-translational modifications (PTMs) are crucial for regulating protein function, and the ability to mimic these modifications is a powerful tool in chemical biology. This compound serves as a versatile precursor for generating PTM mimetics. The azido group on the norvaline side chain can be selectively modified through bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the introduction of various functionalities that replicate the chemical properties of natural PTMs.

| Mimicked PTM | Alkyne-Functionalized Reagent | Resulting Linkage |

| Phosphorylation | Alkyne-phosphonate | Triazole-linked phosphonate |

| Sulfation | Alkyne-sulfate | Triazole-linked sulfate |

| Glycosylation | Alkyne-sugar | Triazole-linked glycoconjugate |

| Acetylation | Alkyne-acetate | Triazole-linked acetate |

Design and Synthesis of Multimeric and Dendrimeric Peptide Structures

The ability to create multivalent displays of peptides is of great interest for enhancing their biological activity, such as avidity for receptors or antimicrobial potency. This compound is instrumental in the construction of such multimeric and dendrimeric peptide architectures.

Construction of Complex Branching Assemblies for Multivalent Interactions

The incorporation of this compound into a peptide sequence introduces a latent handle for branching. After solid-phase peptide synthesis (SPPS), the azido groups can be selectively reacted with molecules containing multiple alkyne functionalities. These "scaffolds" can range from simple di- or tri-alkynes to more complex, higher-generation dendrons. This strategy allows for the convergent synthesis of branched peptides where multiple copies of a peptide are attached to a central core.

For example, a peptide containing one or more this compound residues can be synthesized and then "clicked" onto a tri-alkyne core, resulting in a trimeric peptide structure. The use of dendrimeric scaffolds with increasing numbers of alkyne groups enables the construction of higher-order multivalent structures. This precise control over the number and spacing of the peptide units is crucial for optimizing multivalent interactions with biological targets. nih.gov

| Scaffold Type | Number of Alkyne Groups | Resulting Peptide Structure |

| Di-alkyne | 2 | Dimeric |

| Tri-alkyne | 3 | Trimeric |

| Tetra-alkyne (e.g., Pentaerythritol-based) | 4 | Tetrameric |

| Dendron (Generation 1) | 2-4 | Dendrimeric (Low Valency) |

| Dendron (Generation 2+) | 4-16+ | Dendrimeric (High Valency) |

Targeted Functionalization of Peptide Moieties within Multimer Architectures

Beyond simply creating multivalent displays, this compound allows for the site-specific functionalization of individual peptide units within a larger multimeric or dendrimeric assembly. This is achieved by incorporating the azido-containing amino acid at specific positions in the peptide sequence during SPPS.

Once the multimeric structure is assembled, the spatially distinct azido groups can be individually addressed with different alkyne-containing molecules. This enables the creation of multifunctional architectures where, for example, some peptide arms are modified with a targeting ligand, others with a therapeutic payload, and others with an imaging agent. This targeted functionalization is a powerful strategy for developing sophisticated drug delivery systems and diagnostic tools with enhanced specificity and efficacy. The ability to precisely control the placement of different functionalities within a complex peptide architecture is a key advantage offered by the use of this compound.

Integration Within Chemical Biology and Interdisciplinary Research Frameworks

Probe Development and Functionalization of Biomolecules

The introduction of unique chemical functionalities into biomolecules is a cornerstone of modern chemical biology, enabling the study and manipulation of biological processes with high precision. Azide-bearing amino acids, such as Fmoc-delta-azido-Nva-OH, are instrumental in the development of probes and the targeted functionalization of peptides and proteins.

The primary utility of incorporating an amino acid like δ-azidonorvaline into a peptide sequence is to install a chemical "handle" for subsequent modification. farmasimahaganesha.ac.id This strategy involves a two-step process: first, the peptide is synthesized using this compound as one of its building blocks; second, the azide (B81097) group is selectively reacted with a probe molecule, such as a fluorescent dye, a biotin (B1667282) affinity tag, or another biomolecule. baseclick.euthermofisher.com

This tagging approach is highly specific due to the bioorthogonal nature of the azide group. wikipedia.org It does not react with any of the 20 canonical amino acid side chains or other functional groups typically found in a biological milieu. wikipedia.org For example, researchers have successfully incorporated the azide-bearing unnatural amino acid para-azidophenylalanine (pAzF) into antibody fragments. farmasimahaganesha.ac.id This allowed for the specific attachment of a fluorescent dye via click chemistry, confirming the successful incorporation and enabling visualization of the protein without compromising its binding activity. farmasimahaganesha.ac.id Similarly, azidohomoalanine (AHA), an analog of methionine, can be metabolically incorporated into proteins and subsequently tagged using the Staudinger ligation. pnas.orgpnas.orgresearchgate.net The use of this compound in peptide synthesis offers a direct, non-metabolic route to achieve similar site-specific labeling.

Role in Genetic Code Expansion Technologies

Genetic code expansion (GCE) has emerged as a powerful technology to incorporate unnatural amino acids (UAAs) with novel functionalities directly into proteins in living cells. acs.orgnih.gov This technique allows for the precise, site-specific installation of chemical groups that are not found in nature, thereby creating proteins with enhanced or entirely new properties.

The incorporation of azide-bearing UAAs is a key application of GCE. princeton.edunih.gov The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This engineered synthetase is evolved to specifically recognize the desired UAA (such as δ-azidonorvaline, after removal of the Fmoc group) and charge it onto its cognate tRNA. farmasimahaganesha.ac.idprinceton.edu This tRNA is, in turn, engineered to recognize a nonsense or "stop" codon, typically the amber codon UAG. acs.org When this system is introduced into a host cell, the translational machinery reads through the UAG codon in a target gene and inserts the azide-bearing UAA at that specific position. farmasimahaganesha.ac.idacs.org

This method provides a robust way to produce homogeneous proteins with a single, precisely placed azide handle. farmasimahaganesha.ac.id The ability to install this functionality in vivo opens up numerous possibilities for studying protein function in a native cellular context. pnas.orgpnas.org Proteins containing these UAAs can be selectively modified inside cells, used to trap interacting partners, or to assemble complex protein architectures. pnas.orgprinceton.edu

Advances in Bioconjugation Methodologies for Complex Biomolecular Constructs

The azide group introduced via this compound is the gateway to a suite of highly efficient and specific bioconjugation reactions. These reactions are essential for assembling complex biomolecular structures, such as antibody-drug conjugates (ADCs), multimeric peptides, and protein-polymer conjugates. baseclick.eumdpi.com

Chemoselective ligation refers to the coupling of two molecules through the specific reaction of mutually reactive functional groups, even in the presence of a multitude of other functionalities. thermofisher.comgoogle.com The azide group is a key player in two of the most prominent chemoselective ligation reactions:

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine. pnas.orgpnas.org The initial reaction forms an aza-ylide intermediate, which then rearranges in aqueous conditions to form a stable amide bond, covalently linking the two molecules. thermofisher.comnih.gov This method is highly selective and has been used to label proteins containing azide-functionalized amino acids both in vitro and in vivo. pnas.orgpnas.org

Azide-Alkyne Cycloaddition (Click Chemistry): This is arguably the most widely used reaction involving azides. It is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. baseclick.eumdpi.com The original version, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is extremely efficient but the copper catalyst can be toxic to living cells. wikipedia.orgmdpi.com This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses a strained cyclooctyne (B158145) that reacts rapidly with azides without the need for a metal catalyst. wikipedia.orgmdpi.com

These ligation techniques allow for the modular assembly of complex constructs. For instance, a peptide synthesized with this compound can be "clicked" to a polymer bearing an alkyne group, or to another peptide to create multivalent structures. mdpi.com

| Bioconjugation Reaction | Reactants | Key Characteristics | Primary Use Case |

|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond; Bioorthogonal; No catalyst required. thermofisher.compnas.org | Protein labeling, in vivo modification. pnas.org |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne + Cu(I) Catalyst | Forms a stable triazole ring; Very high efficiency and reaction rate. mdpi.com | In vitro conjugation, material science. baseclick.eu |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Forms a stable triazole ring; Copper-free and highly biocompatible. wikipedia.org | Live-cell imaging, in vivo conjugation. pcbiochemres.com |

The concept of orthogonal chemistry is central to the utility of this compound. A chemical reaction is considered orthogonal if its participating functional groups react exclusively with each other while remaining inert to the vast array of other functional groups present in a biological system. nih.govacs.org The azide-phosphine (Staudinger) and azide-alkyne (Click) reactions are prime examples of bioorthogonal chemistry. wikipedia.orgacs.org

The small size and metabolic stability of the azide group make it an ideal bioorthogonal handle. wikipedia.org It can be incorporated into biomolecules via chemical synthesis (using reagents like this compound) or through metabolic or genetic means, without significantly perturbing the structure or function of the host molecule. wikipedia.orgfarmasimahaganesha.ac.idnih.gov This allows chemists to perform highly specific chemical transformations on complex biomolecules, even within the complex environment of a living cell. pnas.orgpcbiochemres.com The development of SPAAC, in particular, has been a major advance, enabling the construction of intricate biomolecular assemblies in living organisms without the concern of catalyst-induced toxicity. wikipedia.orgmdpi.com This has paved the way for advanced applications in drug delivery, in vivo imaging, and the creation of novel therapeutic modalities. baseclick.eu

: The Role of Fmoc-δ-azido-Nva-OH in Biomaterial Innovation

The compound (S)-5-Azido-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly known as this compound, is a synthetic amino acid derivative that has garnered interest in the field of chemical biology. acs.orgnih.gov Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carboxylic acid, and a terminal azide group, makes it a versatile building block, particularly for solid-phase peptide synthesis and the introduction of bioorthogonal handles into peptides. rsc.orgglpbio.com While primarily utilized as a precursor in peptide chemistry, the unique functionalities of this compound offer significant potential for its application in the synthesis of advanced biomaterials, including hydrogels and polymeric scaffolds.

The core of its utility lies in the azide moiety, which can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgglpbio.com These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. This characteristic is of paramount importance in biomaterial engineering, where biocompatibility and the ability to perform chemical modifications in situ are highly desirable.

Applications in Hydrogel Synthesis and Biomaterial Engineering

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large quantities of water, are extensively used in biomedical applications such as tissue engineering, drug delivery, and as scaffolds for cell culture. dokumen.pub The formation of a stable hydrogel network requires the cross-linking of polymer chains. Azide-alkyne cycloaddition reactions have emerged as a powerful tool for this purpose, offering precise control over the cross-linking process and the resulting material properties.

While direct use of the small molecule this compound as a primary cross-linker is not extensively documented, its incorporation into peptide cross-linkers is a key potential application. Peptides containing this compound can be synthesized and then used to cross-link polymer chains that have been functionalized with alkyne groups. For instance, multi-arm poly(ethylene glycol) (PEG) functionalized with alkyne groups can be effectively cross-linked by di-azido peptides to form a hydrogel. acs.org This strategy allows for the creation of hydrogels with well-defined structures and tunable mechanical properties, as the density of cross-links can be precisely controlled. acs.orgnih.gov

The process typically involves synthesizing a peptide sequence that incorporates one or more this compound residues. After synthesis and purification, this azide-functionalized peptide can be mixed with a polymer precursor bearing alkyne groups, such as a cyclooctyne-modified hyaluronic acid or PEG. nih.govresearchgate.net The subsequent click reaction, often a strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a cytotoxic copper catalyst, leads to the formation of a covalently cross-linked hydrogel network. rsc.orgresearchgate.net This method is advantageous as it can be performed under physiological conditions, making it suitable for encapsulating living cells within the hydrogel matrix. acs.org

Utilization in Cross-linking Strategies for Polymeric Scaffolds

The principles of using azide chemistry for hydrogel synthesis extend directly to the fabrication of more complex polymeric scaffolds for tissue engineering. These scaffolds aim to mimic the native extracellular matrix (ECM) and provide a supportive environment for cell growth and tissue regeneration. The ability to tailor the mechanical properties and biological functionality of these scaffolds is crucial for their success.

By incorporating this compound into peptide-based cross-linkers, it is possible to create scaffolds with specific biological cues. For example, a peptide cross-linker could contain both the azide functionality for cross-linking and a cell-adhesive motif like RGD (Arginine-Glycine-Aspartic acid). nih.govacs.org When this peptide is used to cross-link an alkyne-modified polymer, the resulting scaffold will be decorated with cell-adhesive ligands, promoting cell attachment and proliferation.

Furthermore, the efficiency of the click reaction allows for the formation of well-defined network structures. The stoichiometry between the azide-functionalized cross-linkers and the alkyne-functionalized polymers can be adjusted to control the cross-linking density, which in turn dictates the stiffness, pore size, and swelling ratio of the scaffold. acs.org This level of control is essential for creating scaffolds that are optimized for specific tissue engineering applications, from soft neural tissues to more rigid cartilage constructs.

Engineering Degradable Biomaterials via Azide Chemistry

A critical feature of many biomaterials, particularly in tissue engineering and drug delivery, is their ability to degrade over time. This allows for the gradual replacement of the scaffold by newly generated tissue and the controlled release of therapeutic agents. The triazole linkage formed during an azide-alkyne cycloaddition is highly stable, which means that hydrogels and scaffolds formed using this chemistry are generally non-degradable.

However, degradability can be engineered into the biomaterial by designing cross-linkers that contain cleavable linkages. This is another area where the use of peptide cross-linkers containing this compound is highly relevant. By flanking the azide-containing amino acid with sequences that are susceptible to enzymatic cleavage (e.g., by matrix metalloproteinases, MMPs) or hydrolysis (e.g., ester bonds), the resulting hydrogel can be rendered biodegradable. rsc.orgacs.org

For instance, a peptide cross-linker can be designed with an MMP-cleavable sequence. When this peptide, containing an azide group from a residue like delta-azido-norvaline, is used to form a hydrogel, the scaffold will be stable until it is exposed to MMP enzymes, which are often secreted by cells during tissue remodeling. The enzymes will cleave the peptide cross-links, leading to the degradation of the hydrogel. This allows for a dynamic interplay between the encapsulated cells and their surrounding matrix, where the cells can actively remodel their environment. This approach has been successfully used to create injectable and fast-degrading hydrogels for various biomedical applications. rsc.orgresearchgate.net

Analytical and Characterization Methodologies for Fmoc Delta Azido Nva Oh Modified Peptides and Proteins

Spectroscopic Techniques for Conjugate Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful incorporation of Fmoc-delta-azido-Nva-OH and for elucidating the structural features of the resulting modified peptides and proteins.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly well-suited for the detection of the azido (B1232118) functional group. The azide (B81097) group exhibits a characteristic and strong antisymmetric stretching vibration in a region of the infrared spectrum (around 2100 cm⁻¹) that is typically free from other protein backbone or side-chain absorptions. This distinct vibrational signature provides a clear and direct confirmation of the successful incorporation of this compound into the peptide or protein. Furthermore, the precise frequency of the azide stretch is sensitive to its local microenvironment, including solvent exposure and the polarity of its surroundings. This sensitivity can be exploited to probe conformational changes or binding events that alter the environment of the azido-modified residue.

| Spectroscopic Technique | Information Provided | Key Features for this compound Analysis |

| NMR Spectroscopy | - Confirms the presence and location of the unnatural amino acid. - Determines the 3D structure and conformation of the modified peptide in solution. | - Provides detailed structural information at the atomic level. - Can assess the impact of the modification on the overall peptide fold. |

| FTIR Spectroscopy | - Directly detects the presence of the azido group. - Provides information about the local environment of the azido-modified residue. - Can be used to monitor conformational changes. | - The azide stretch appears in a clear spectral window (~2100 cm⁻¹). - The frequency of the azide stretch is sensitive to its electrostatic environment. nih.gov |

Chromatographic Purification and Analytical Assessment of Synthesized Peptides

Chromatographic techniques are essential for both the purification of this compound modified peptides from synthetic mixtures and for the analytical assessment of their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most widely used method for the purification and analysis of synthetic peptides. This technique separates peptides based on their hydrophobicity. A non-polar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase, which usually consists of a gradient of water and an organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA).

For the purification of peptides containing the this compound residue, a gradient elution is employed, starting with a high concentration of the aqueous mobile phase and gradually increasing the concentration of the organic solvent. The hydrophobic Fmoc group and the peptide backbone interact with the stationary phase, and as the organic content of the mobile phase increases, the peptide elutes. The elution profile is monitored by UV absorbance, typically at wavelengths around 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

Analytical RP-HPLC is used to assess the purity of the synthesized peptide. A small amount of the sample is injected onto a high-resolution analytical column, and the resulting chromatogram indicates the number of components in the sample and their relative abundance. A pure peptide should ideally show a single, sharp peak.

| Chromatographic Parameter | Typical Conditions for this compound Modified Peptides | Purpose |

| Stationary Phase | C18-modified silica | Provides a hydrophobic surface for the separation of peptides based on their hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape and resolution. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | The organic component of the mobile phase. Increasing the concentration of acetonitrile decreases the polarity of the mobile phase, leading to the elution of more hydrophobic peptides. |

| Elution | Gradient elution (e.g., 5% to 95% Mobile Phase B over 30 minutes) | Allows for the separation of peptides with a wide range of hydrophobicities. |

| Detection | UV absorbance at 214 nm and/or 280 nm | Monitors the elution of peptides from the column. |

Mass Spectrometry for Molecular Confirmation and Characterization

Mass spectrometry (MS) is a cornerstone technique for the characterization of modified peptides, providing precise molecular weight information and enabling sequence verification.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of peptides and proteins. It allows for the generation of multiply charged ions from molecules in solution, which can then be analyzed by a mass analyzer. For a peptide containing this compound, ESI-MS can be used to accurately determine its molecular weight, thereby confirming the successful incorporation of the unnatural amino acid. By comparing the experimentally measured mass with the calculated theoretical mass, one can verify the integrity of the synthesized peptide. Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides sequence information, allowing for the confirmation of the amino acid sequence and the precise location of the this compound residue.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another soft ionization technique commonly used for peptide and protein analysis. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes the analyte, typically producing singly charged ions. The time it takes for these ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of peptides modified with this compound. It is important to note that the azide group can be susceptible to fragmentation upon laser irradiation, which may lead to the observation of a peak corresponding to the loss of N₂ (28 Da). Careful optimization of the laser fluency and matrix selection can help to minimize this fragmentation and obtain a clear molecular ion peak.

| Mass Spectrometry Technique | Ionization Method | Information Provided | Considerations for this compound Analysis |

| ESI-MS | Electrospray ionization, a soft ionization technique that generates multiply charged ions from solution. | - Accurate molecular weight determination. - Sequence confirmation through tandem MS (MS/MS). - Identification of the location of the unnatural amino acid. | - Provides high-resolution mass data. - Well-suited for analyzing complex peptide mixtures when coupled with liquid chromatography (LC-MS). |

| MALDI-TOF MS | Matrix-assisted laser desorption/ionization, a soft ionization technique that typically produces singly charged ions from a solid-state matrix. | - Rapid and sensitive molecular weight determination. - High-throughput analysis. | - The azido group may undergo fragmentation (loss of N₂) upon laser irradiation. - Optimization of laser power and matrix choice is important to preserve the intact molecular ion. nih.gov |

Future Directions and Emerging Research Avenues in Fmoc Delta Azido Nva Oh Applications

Expansion of Applications in Live Cell and In Situ Bioconjugation

The ability to genetically encode Fmoc-delta-azido-Nva-OH at specific sites within a protein sequence opens the door to sophisticated live-cell and in-situ experiments. nih.gov Current methods allow for the visualization of protein synthesis and localization, but future applications aim to achieve a more dynamic and multi-faceted understanding of cellular processes. acs.orgfrontiersin.org

Expanding the toolkit of mutually orthogonal reactions will enable researchers to track multiple protein interactions or post-translational modifications in real-time within a single cell. nih.gov For instance, a newly synthesized protein containing δ-azido-norvaline could be labeled with a green fluorescent probe via SPAAC, while a binding partner protein, engineered to contain a different functional group, is simultaneously labeled with a red probe. This would allow for direct visualization of protein-protein interactions as they occur in their native environment.

Research is also moving beyond cell culture to whole organisms. The metabolic labeling of proteins with azido-containing amino acids has already been demonstrated in organisms like Drosophila and larval zebrafish, allowing for the study of protein synthesis in the context of development and behavior. nih.govmpg.de Future studies will likely leverage this compound for cell-type-specific protein labeling to understand how specific neurons or tissues respond to stimuli. nih.gov

A particularly innovative future direction is the use of bioorthogonal chemistry for the in situ assembly of therapeutics. nih.gov In this paradigm, two non-toxic precursor molecules, one targeted to a disease site and bearing an azide (B81097), and the other carrying a compatible reaction partner, could be administered. The bioorthogonal reaction would occur only at the target site, assembling the active drug molecule where it is needed, potentially increasing efficacy and reducing side effects. researchgate.net

| Emerging Application Area | Description | Potential Impact |

|---|---|---|

| Multi-Target Protein Tracking | Utilizing mutually orthogonal reactions to label a protein containing δ-azido-norvaline and its interaction partners with different probes simultaneously within a live cell. acs.orgnih.gov | Enables real-time visualization of complex cellular networks and protein-protein interactions in their native context. |

| Cell-Type Specific Proteomics | Expressing the machinery to incorporate δ-azido-norvaline in specific cell types within a whole organism (e.g., specific neurons in Drosophila). nih.gov | Allows for the identification and analysis of proteins synthesized in specific cells during development, disease, or in response to stimuli. |

| In Situ Drug Assembly | Designing precursor drug fragments, one of which contains an azide, that assemble into a potent therapeutic only at the desired site of action via a bioorthogonal reaction. nih.govresearchgate.net | Could lead to highly targeted therapies with improved safety profiles by minimizing off-target effects. |

| Dynamic Imaging of Protein Synthesis | Using pulse-chase experiments with δ-azido-norvaline and fast, light-activated ligation chemistry to capture snapshots of the proteome at different time points. chimia.chmpg.de | Provides unprecedented temporal resolution for studying how cells respond to internal and external signals by altering protein production. |

Integration with High-Throughput and Automated Synthesis Platforms

The advancement of peptide-based therapeutics and diagnostics relies on the ability to rapidly synthesize and screen large libraries of molecules. This compound is exceptionally well-suited for integration into these modern workflows. The Fmoc protecting group is the cornerstone of the most common strategies for automated solid-phase peptide synthesis (SPPS). nih.gov

Modern automated peptide synthesizers, which can employ techniques like microwave heating, have dramatically reduced the time required for each amino acid coupling cycle. pentelutelabmit.comcem.de This allows for the rapid production of peptides incorporating this compound. The resulting azide-containing peptides can be generated in a parallel or array format, creating large libraries for subsequent screening. americanpeptidesociety.org

High-throughput screening (HTS) can then be used to identify peptides with desired functions. creative-peptides.com The azide handle on the peptides is a key enabler for this process. For example, in a strategy known as in situ click chemistry screening, a library of azide-containing peptides can be screened against a biological target in the presence of various alkyne-bearing fragments. nih.gov A peptide that binds the target and brings the azide group into close proximity with a suitably binding alkyne fragment will catalyze the formation of a triazole, creating a high-affinity bidentate inhibitor. nih.govresearchgate.net This approach allows for the simultaneous synthesis and screening of potential drug candidates.

The combination of automated synthesis to build diverse azide-peptide libraries and HTS methodologies to screen them represents a powerful engine for drug discovery, enabling the rapid identification of novel ligands, inhibitors, and therapeutic leads. nih.govdrugtargetreview.com

| Platform/Methodology | Synergy with this compound | Future Outlook |

|---|---|---|

| Automated Fmoc-SPPS | The Fmoc protecting group makes the compound directly compatible with standard, widely-used automated synthesis protocols. nih.govamericanpeptidesociety.org | Increased speed and efficiency of synthesizers will allow for the creation of longer and more complex azide-containing proteins and peptides. pentelutelabmit.com |

| Microwave-Enhanced SPPS | Microwave energy accelerates coupling and deprotection steps, enabling the synthesis of a peptide containing δ-azido-norvaline in hours rather than days. cem.de | Further optimization of microwave protocols will improve yields and purity, especially for difficult-to-synthesize peptide sequences. |

| Parallel Peptide Synthesis | Automated synthesizers can produce many different azide-containing peptide sequences simultaneously, rapidly generating diverse chemical libraries. americanpeptidesociety.org | Integration with machine learning algorithms to design libraries with optimal diversity and desired physicochemical properties. |

| High-Throughput Screening (HTS) | The azide serves as a universal handle for attaching reporter molecules (e.g., fluorophores) or for use in fragment-based screening assays like in situ click chemistry. creative-peptides.comnih.gov | Development of novel HTS assays that leverage the unique reactivity of the azide to screen for functions beyond target binding, such as catalytic activity or cellular uptake. |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Fmoc-δ-azido-Nva-OH to ensure stability during peptide synthesis?

- Methodological Answer : Store the compound at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Use desiccants to minimize moisture exposure, as azide groups are sensitive to humidity. For long-term storage, aliquot the compound and avoid repeated freeze-thaw cycles .

| Solvent Compatibility | Stability Notes |

|---|---|

| DMF, DCM, THF | Stable for 24h at 25°C |

| Water | Avoid prolonged exposure (>2h) |

| Acidic buffers (pH <5) | May degrade azide moiety |

Q. How should Fmoc-δ-azido-Nva-OH be handled to minimize decomposition during solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Dissolve in fresh DMF or DCM (pre-filtered through 0.2 µm membranes) to avoid impurities.

- Use HBTU/DIPEA (1:2 molar ratio) for activation, with coupling times extended to 60–90 minutes to ensure efficiency.

- Protect from light using amber vials, as UV exposure can degrade the Fmoc group .

Q. What analytical techniques confirm successful incorporation of Fmoc-δ-azido-Nva-OH into a peptide sequence?

- Methodological Answer :

- LC-MS (ESI+) : Verify molecular weight matches theoretical mass (±1 Da).

- FT-IR Spectroscopy : Confirm azide presence via the characteristic 2100 cm⁻¹ peak.

- Analytical HPLC : Monitor Fmoc deprotection using UV detection at 260 nm and a C18 reverse-phase column .

Advanced Research Questions

Q. How can the azide group in Fmoc-δ-azido-Nva-OH be leveraged for post-synthetic bioconjugation via click chemistry?

- Methodological Answer :

-

Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated partners (e.g., DBCO-modified fluorescent tags):

-

Conditions : 1 mM CuSO₄, 2 mM sodium ascorbate, in t-BuOH/H₂O (1:1 v/v) at 25°C for 2h.

-

Yield Optimization : Use a 1.2:1 molar ratio (azide:alkyne) and purge with nitrogen to prevent Cu(I) oxidation .

Reaction Parameter Optimal Value Temperature 25°C pH 7.0–8.5 Catalyst CuSO₄/NaAsc

Q. What strategies prevent undesired side reactions when using Fmoc-δ-azido-Nva-OH in peptides with multiple reactive groups?

- Methodological Answer :

- Orthogonal Protection : Pair azide with Alloc-protected lysine or Boc-protected amines , enabling sequential deprotection (e.g., Pd(0) for Alloc removal).

- Side Reaction Mitigation : Avoid strong reducing agents (e.g., TCEP) during SPPS, as they may reduce azides to amines. Use DTT-free cleavage cocktails (e.g., TFA/thioanisole/EDT) .

Q. How to troubleshoot low coupling efficiency of Fmoc-δ-azido-Nva-OH in automated SPPS?

- Methodological Answer :

- Resin Swelling : Pre-swell resin in DCM for 30 minutes before coupling.

- Activation : Double the molar excess (4 equivalents) and activate with OxymaPure/DIC for higher efficiency in sterically hindered sequences.

- Stability Check : Monitor azide integrity via FT-IR after each coupling cycle to detect premature degradation .

Data Contradictions and Resolutions

- Safety Classification : and conflict on hazard classification. Resolution : Treat Fmoc-δ-azido-Nva-OH as a Category 2 skin/eye irritant (per ) and use PPE (nitrile gloves, goggles) even if some sources label it non-hazardous .

- Storage Temperature : recommends 2–8°C , while suggests –20°C . Resolution : For azide stability, prioritize –20°C under inert gas for long-term storage, with short-term use at 2–8°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.